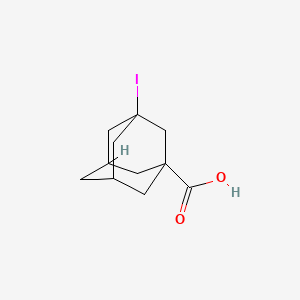

3-Iodoadamantane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCNPOBDWYHJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962640 | |

| Record name | 3-Iodoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42711-77-3 | |

| Record name | 3-Iodotricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42711-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Adamantanecarboxylic acid, 1-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042711773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Iodoadamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoadamantane-1-carboxylic acid is a halogenated derivative of adamantane-1-carboxylic acid. The adamantane cage, a rigid and lipophilic three-dimensional structure, has garnered significant interest in medicinal chemistry and materials science. The introduction of functional groups, such as a carboxylic acid and an iodine atom at the bridgehead positions, provides opportunities for further chemical modifications and the exploration of novel biological activities. This document provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential applications, to support research and development efforts. Adamantane derivatives are known to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties, making this class of compounds a promising scaffold for drug discovery.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 42711-77-3 | [2][3] |

| Molecular Formula | C₁₁H₁₅IO₂ | [4][5] |

| Molecular Weight | 306.14 g/mol | [4][5] |

| Boiling Point | 377 °C at 760 mmHg | [4] |

| Density | 1.79 g/cm³ | [4] |

| Flash Point | 181.8 °C | [4] |

| Melting Point | Not available | |

| pKa (Predicted) | ~4.86 (estimated based on adamantane-1-carboxylic acid) | [6] |

Synthesis

One possible approach starts from the commercially available 3-Hydroxyadamantane-1-carboxylic acid. The hydroxyl group can be converted to an iodide through a nucleophilic substitution reaction, such as the Appel reaction or by using hydriodic acid.

A generalized experimental workflow for such a transformation is depicted below.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the carboxylic acid group and the bridgehead iodide. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction.

The carbon-iodine bond at a bridgehead position is generally less reactive in traditional S(_N)2 reactions due to steric hindrance. However, it can participate in S(_N)1 type reactions, as the formation of a bridgehead carbocation, though strained, is possible.[7] The bridgehead iodide can also be involved in radical reactions and may serve as a precursor for organometallic reagents. The compound should be stored in a cool, dry place away from light and strong oxidizing agents to ensure its stability.

Spectral Data

Specific, experimentally obtained spectral data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show broad, overlapping multiplets for the adamantane cage protons. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, generally in the range of 10-13 ppm.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon of the carboxylic acid group is expected to resonate in the range of 175-185 ppm. The carbon atom attached to the iodine atom would be significantly shifted upfield compared to the corresponding carbon in adamantane, with an expected chemical shift in the range of 30-40 ppm. The other carbon signals of the adamantane cage would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[8][9]

-

C=O stretch: A strong, sharp absorption band in the range of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[8][9]

-

C-O stretch: A medium intensity band between 1210-1320 cm⁻¹.

-

C-I stretch: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z 306. Key fragmentation patterns would likely involve the loss of the iodine atom, the carboxylic acid group, and fragmentation of the adamantane cage.

Solubility

Potential Applications in Drug Development

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry.[10][11] Its rigid, lipophilic nature can enhance the binding of a drug molecule to its target and improve its pharmacokinetic properties. The presence of the carboxylic acid and iodo groups on this compound provides handles for further chemical derivatization, allowing for the synthesis of a library of compounds for biological screening.

The potential biological activities of derivatives of this compound could span a wide range, including antiviral, antibacterial, anticancer, and anti-inflammatory effects.[12] The logical relationship for exploring its potential in drug discovery is outlined below.

Caption: Logical workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable building block for the synthesis of novel adamantane derivatives with potential applications in drug discovery and materials science. While some of its fundamental chemical properties have been characterized, further experimental investigation is required to fully elucidate its reactivity, spectral properties, and biological activity. This technical guide provides a summary of the currently available information to aid researchers in their future studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 42711-77-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 42711-77-3 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound|42711-77-3-Maohuan Chemical [bschem.com]

- 6. 828-51-3 CAS MSDS (1-Adamantanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Iodoadamantane-1-carboxylic acid (CAS: 42711-77-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodoadamantane-1-carboxylic acid, a halogenated derivative of adamantane-1-carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage, combined with the reactive iodine substituent and the versatile carboxylic acid handle, makes it an intriguing building block for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties. While specific biological data and detailed experimental protocols for this particular compound are not extensively documented in publicly accessible literature, this guide outlines general synthetic strategies based on related adamantane derivatives and discusses the broader therapeutic potential of the adamantane class of compounds.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 42711-77-3 | |

| Molecular Formula | C₁₁H₁₅IO₂ | |

| Molecular Weight | 306.14 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Iodo-3-adamantanecarboxylic acid, Tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid, 3-iodo- | [1][3] |

| Boiling Point | 377 °C at 760 mmHg | [2] |

| Density | 1.79 g/cm³ | [2] |

| Flash Point | 181.8 °C | [2] |

Synthesis and Reactivity

A proposed synthetic workflow is illustrated below.

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for a Related Compound: Synthesis of 3-Hydroxyadamantane-1-carboxylic acid

The synthesis of the potential precursor, 3-hydroxyadamantane-1-carboxylic acid, from 1-adamantane carboxylic acid has been described.[4] This procedure typically involves the oxidation of the adamantane cage at the C-3 position.

Materials:

-

1-Adamantane Carboxylic Acid

-

Nitric Acid (65%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

Procedure:

-

In a three-necked flask equipped with a condenser, magnetic stirrer, and a dropping funnel, add 1-adamantane carboxylic acid.

-

Cool the flask in an ice-salt bath.

-

Slowly add a mixture of nitric acid and concentrated sulfuric acid via the dropping funnel while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization.

Note: This is a generalized procedure and requires optimization for safety and yield. The subsequent conversion of the hydroxyl group to an iodine atom could potentially be achieved through a Finkelstein reaction or by using other standard iodinating agents.

Applications in Drug Development

While no specific biological activity or therapeutic applications have been reported for this compound, the adamantane scaffold is a well-established pharmacophore in medicinal chemistry. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and central nervous system effects.

The introduction of an iodine atom at the C-3 position could serve several purposes in drug design:

-

Increased Lipophilicity: The bulky and lipophilic nature of the adamantane cage can enhance membrane permeability and oral bioavailability. The iodine atom further increases lipophilicity.

-

Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity.

-

Metabolic Stability: The rigid adamantane skeleton can shield adjacent functional groups from metabolic degradation, prolonging the half-life of a drug.

-

Bioisosteric Replacement: The iodo-adamantane moiety can be explored as a bioisostere for other groups in known active compounds to modulate their pharmacological properties.

The general mechanism of action for some well-known adamantane derivatives involves the modulation of ion channels or enzymes. For example, amantadine and rimantadine exhibit antiviral activity by targeting the M2 proton channel of the influenza A virus. Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.

Caption: Simplified logical flow of adamantane derivative action.

Future Directions

The lack of specific data on this compound highlights an opportunity for further research. Key areas for investigation include:

-

Development of a robust and scalable synthetic protocol.

-

Screening for biological activity against a range of targets, including viruses, bacteria, and cancer cell lines.

-

Investigation of its potential as a building block in the synthesis of more complex molecules.

-

Computational studies to predict its binding affinity to various biological targets.

Conclusion

This compound is a chemical entity with interesting structural features that suggest potential utility in drug discovery and materials science. While current literature lacks specific details on its synthesis and biological properties, the well-documented importance of the adamantane scaffold provides a strong rationale for further investigation into this and related halogenated derivatives. The information and proposed methodologies presented in this guide are intended to serve as a foundation for researchers and scientists interested in exploring the potential of this intriguing molecule.

References

- 1. prepchem.com [prepchem.com]

- 2. SG11201807928SA - Synthesis of transition-metal adamantane carboxylic salts and oxide nanocomposites - Google Patents [patents.google.com]

- 3. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3465034A - Adamantane-1-carboxylic acid derivatives - Google Patents [patents.google.com]

Synthesis Pathway for 3-Iodoadamantane-1-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Iodoadamantane-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the commercially available 1-Adamantanecarboxylic acid. This document details the experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic route and experimental workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Oxidation: The first step involves the selective oxidation of the tertiary C-H bond at the C3 position of 1-Adamantanecarboxylic acid to yield 3-Hydroxyadamantane-1-carboxylic acid. This reaction is typically achieved using a strong oxidizing agent in a highly acidic medium.

-

Iodination: The subsequent step is the conversion of the hydroxyl group of 3-Hydroxyadamantane-1-carboxylic acid to an iodo group. This can be accomplished through various methods known for the conversion of tertiary alcohols to alkyl iodides.

The overall transformation is depicted in the following reaction scheme:

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid

This procedure is based on the oxidation of 1-Adamantanecarboxylic acid using a mixture of nitric acid and sulfuric acid[1].

Materials:

-

1-Adamantanecarboxylic acid

-

Nitric acid (65%)

-

Sulfuric acid (98%)

-

Crushed ice

-

Water

-

Ether

-

Acetone

Equipment:

-

250 mL three-necked flask

-

Condensing reflux device

-

Magnetic stirrer

-

Ice-salt bath

-

Constant pressure dropping funnel

-

Beaker

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a 250 mL three-necked flask equipped with a condensing reflux device and a magnetic stirrer, add 1-Adamantanecarboxylic acid, 65% nitric acid, and 98% concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a low temperature.

-

Slowly add concentrated sulfuric acid to the mixture using a constant pressure dropping funnel.

-

After the addition is complete, allow the reaction to proceed for a specified period.

-

Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.

-

A light yellow precipitate will form. Collect the precipitate by filtration.

-

Wash the precipitate three times with water and then three times with ether.

-

Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).

-

Dry the purified white solid under vacuum to obtain 3-Hydroxyadamantane-1-carboxylic acid.

Step 2: Synthesis of this compound (Proposed)

Materials:

-

3-Hydroxyadamantane-1-carboxylic acid

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Hydroxyadamantane-1-carboxylic acid and triphenylphosphine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine in anhydrous dichloromethane to the cooled mixture. The reaction is often exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts and the unreacted starting material if it is acidic), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

Data Presentation

Quantitative Data for Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid

| Parameter | Value | Reference |

| Starting Material | 1-Adamantanecarboxylic acid | [1] |

| Oxidizing Agent | Nitric Acid | [1] |

| Catalyst/Solvent | Sulfuric Acid | [1] |

| Optimal Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1:2.6:20 | [1] |

| Optimal Reaction Temperature | 0 °C | [1] |

| Yield | 77% | [1] |

| Purity | High (recrystallized) | [1] |

Note: A patent also describes this reaction with yields varying from 25.2% to 89.0% depending on the specific reaction conditions such as temperature and reaction time.[2]

Quantitative Data for Step 2: Synthesis of this compound

Quantitative data for this specific reaction is not available in the searched literature. The yield and purity will be dependent on the specific reaction conditions employed and the success of the purification.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Characterization of this compound

The following table summarizes some of the known physical and chemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅IO₂ |

| Molecular Weight | 306.14 g/mol |

| Appearance | Solid (predicted) |

| Boiling Point | 377.0 ± 25.0 °C (Predicted) |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.43 ± 0.40 (Predicted) |

Note: Detailed experimental characterization data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not extensively reported in the readily available literature. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

Disclaimer: This document is intended as a technical guide for research and development purposes. The proposed synthesis for Step 2 is based on established chemical principles and may require optimization. All chemical syntheses should be performed by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

In-Depth Technical Guide to the Physical Properties of 3-Iodoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoadamantane-1-carboxylic acid is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique structural properties of the adamantane core, combined with the functionalization of a carboxylic acid and an iodine atom at the bridgehead positions, make this compound a valuable building block in medicinal chemistry and materials science. Its lipophilic adamantane cage can enhance the pharmacokinetic properties of drug candidates, while the carboxylic acid and iodo groups provide reactive handles for further chemical modifications. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and expected spectral characteristics.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₅IO₂ |

| Molecular Weight | 306.14 g/mol |

| CAS Number | 42711-77-3 |

| Melting Point | 165 °C |

| Boiling Point | 377.0 ± 25.0 °C (Predicted) |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) |

| pKa | 4.43 ± 0.40 (Predicted) |

| Flash Point | 181.8 °C |

Spectroscopic Data

Experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be predicted based on its structure.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the adamantane cage protons, typically in the range of 1.5-2.5 ppm. The carboxylic acid proton is expected to be a broad singlet significantly downfield, potentially >10 ppm. |

| ¹³C NMR | Signals for the carbons of the adamantane cage. The quaternary carbon attached to the iodine atom and the quaternary carbon of the carboxylic acid group would be deshielded. The carbonyl carbon is expected in the 170-185 ppm region. |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid from ~2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C-H stretching and bending vibrations for the adamantane cage below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 306. Fragmentation may involve the loss of the iodine atom, the carboxylic acid group, or cleavage of the adamantane cage. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary: The capillary tube is inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed in a melting point apparatus. The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the solvent (e.g., 1 mL) is added.

-

Observation at Room Temperature: The mixture is agitated, and the solubility is observed and recorded (e.g., soluble, partially soluble, insoluble).

-

Observation with Heating: If the compound is insoluble at room temperature, the mixture is gently heated. Any change in solubility is noted.

-

Observation upon Cooling: If the compound dissolves upon heating, the solution is allowed to cool to room temperature to observe if precipitation occurs.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

-

Titration Setup: A pH meter with a calibrated electrode is immersed in the acidic solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The base is added in small, measured increments to the stirred acidic solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the steepest part of the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound such as this compound.

Caption: General workflow for the synthesis and characterization of a chemical compound.

An In-depth Technical Guide on the Spectral Data of 3-Iodoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-iodoadamantane-1-carboxylic acid, a rigid, cage-like molecule with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of its constituent functional groups—an adamantane core, a carboxylic acid, and a tertiary iodide—and by analogy with structurally similar compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Expected Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on established chemical shift and absorption frequency ranges for the functional groups present and should be considered as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12 | Singlet (broad) | 1H | -COOH |

| ~2.0-2.5 | Multiplet | 6H | CH₂ adjacent to C-I and C-COOH |

| ~1.7-2.0 | Multiplet | 8H | Remaining CH and CH₂ of adamantane cage |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-185 | -COOH |

| ~70-80 | C-I |

| ~40-50 | Quaternary carbon of adamantane cage |

| ~30-40 | CH and CH₂ of adamantane cage |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 2850-2960 | Strong | C-H stretch (adamantane cage) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

| ~900-960 | Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 306 | [M]⁺ (Molecular ion) |

| 261 | [M - COOH]⁺ |

| 179 | [M - I]⁺ |

| 135 | Adamantyl cation [C₁₀H₁₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 14 ppm.

-

Number of scans: 16-64 (adjust for signal-to-noise).

-

Relaxation delay: 1-2 seconds.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. ESI may also be used.

-

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

-

Parameters (for EI):

-

Ionization energy: 70 eV.

-

Mass range: m/z 50-500.

-

The instrument should be calibrated using a known standard.

-

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

An In-depth Technical Guide to Starting Materials for Adamantane Functionalization

For Researchers, Scientists, and Drug Development Professionals

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, including rigidity, lipophilicity, and thermal stability. The functionalization of the adamantane core is a key step in the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary starting materials and methodologies for adamantane functionalization, with a focus on direct C-H functionalization techniques.

Core Starting Materials

The most fundamental starting material for the synthesis of functionalized adamantanes is adamantane itself. Its rigid, cage-like structure possesses two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges). The tertiary C-H bonds are generally more reactive towards radical abstraction, forming a stable tertiary radical.

Beyond unsubstituted adamantane, a variety of commercially available or readily synthesized monosubstituted adamantanes serve as crucial starting points for further derivatization. These include:

-

1-Adamantanol: A versatile precursor for introducing other functional groups at a bridgehead position.

-

1-Bromoadamantane and 1-Chloroadamantane: Key intermediates for nucleophilic substitution and cross-coupling reactions.

-

Adamantane-1-carboxylic acid: Allows for modifications through amide bond formation and other carboxylic acid chemistries.

-

Amantadine and Memantine: FDA-approved drugs that can be used as scaffolds for the development of new therapeutics.

Methodologies for Adamantane Functionalization

The inert nature of the C-H bonds in adamantane presents a significant challenge for functionalization. Historically, harsh conditions were often required. However, recent advancements in synthetic methodology have enabled milder and more selective transformations.

Halogenation

Direct halogenation of adamantane is a common entry point for introducing functionality. Bromination, for instance, typically proceeds with high selectivity at the tertiary positions.

Radical-Mediated C-H Functionalization

Radical reactions are a powerful tool for the direct functionalization of adamantane's C-H bonds. These methods often involve the generation of an adamantyl radical, which can then be trapped by various reagents.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. This approach utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate the key adamantyl radical intermediate.

Quantitative Data on Adamantane Functionalization

The following tables summarize quantitative data for representative adamantane functionalization reactions, providing a comparative overview of different methodologies.

Table 1: Catalyst-Controlled C–H Alkylation of Adamantane with Alkenes via Photoredox Catalysis [1]

| Entry | Adamantane Derivative | Alkene | Product | Yield (%) |

| 1 | Adamantane | Diethyl maleate | Diethyl 2-(adamantan-1-yl)succinate | 91 |

| 2 | 1-Hydroxyadamantane | Diethyl maleate | Diethyl 2-((3-hydroxyadamantan-1-yl)succinate) | 68 |

| 3 | 1-Chloroadamantane | Diethyl maleate | Diethyl 2-((3-chloroadamantan-1-yl)succinate) | 72 |

| 4 | 1-Bromoadamantane | Diethyl maleate | Diethyl 2-((3-bromoadamantan-1-yl)succinate) | 64 |

| 5 | Adamantane-1-carbonitrile | Diethyl maleate | Diethyl 2-((3-cyanoadamantan-1-yl)succinate) | 66 |

| 6 | 2-Adamantanone | Diethyl maleate | Diethyl 2-((4-oxoadamantan-1-yl)succinate) | 60 |

| 7 | N-Boc-amantadine | Diethyl maleate | Diethyl 2-((3-((tert-butoxycarbonyl)amino)adamantan-1-yl)succinate) | 63 |

| 8 | N-Boc-memantine | Diethyl maleate | Diethyl 2-((3,5-dimethyl-7-((tert-butoxycarbonyl)amino)adamantan-1-yl)succinate) | 74 |

Table 2: Alkylation of Adamantane with Various Alkenes [2]

| Entry | Alkene | Product | Yield (%) |

| 1 | Phenyl vinyl sulfone | 1-(2-(phenylsulfonyl)ethyl)adamantane | 94 |

| 2 | Acrylonitrile | 3-(Adamantan-1-yl)propanenitrile | 82 |

| 3 | Methyl acrylate | Methyl 3-(adamantan-1-yl)propanoate | 85 |

| 4 | N,N-Dimethylacrylamide | 3-(Adamantan-1-yl)-N,N-dimethylpropanamide | 65 |

| 5 | Dimethyl maleate | Dimethyl 2-(adamantan-1-yl)succinate | 91 |

Experimental Protocols

General Procedure for Catalyst-Controlled C–H Alkylation of Adamantane[1]

Materials:

-

Adamantane derivative (0.5 mmol, 1.0 equiv)

-

Alkene (1.0 mmol, 2.0 equiv)

-

Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%)

-

H-atom transfer (HAT) catalyst (e.g., quinuclidine-based catalyst, 5 mol%)

-

Solvent (e.g., acetonitrile, 5 mL)

Procedure:

-

To an oven-dried 8 mL screw-cap vial equipped with a magnetic stir bar, add the adamantane derivative, photocatalyst, and HAT catalyst.

-

The vial is sealed with a cap containing a PTFE septum and then evacuated and backfilled with nitrogen three times.

-

The alkene and solvent are added via syringe.

-

The reaction mixture is stirred and irradiated with two 456 nm LED lamps for 8–48 hours at room temperature.

-

Upon completion, the reaction mixture is concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the desired product.

Visualizations

Logical Workflow for Photoredox-Mediated C-H Functionalization of Adamantane

References

An In-depth Technical Guide to the Electrophilic Iodination of Adamantane-1-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of adamantane-1-carboxylic acid, a process of significant interest in medicinal chemistry and materials science. Due to the therapeutic potential of halogenated adamantane derivatives, understanding the synthesis of key intermediates such as 3-iodo-adamantane-1-carboxylic acid is crucial. This document outlines the theoretical basis, potential synthetic routes, and detailed experimental protocols for this transformation.

Introduction to Adamantane Chemistry and Halogenation

The adamantane cage is a rigid, lipophilic, and thermodynamically stable hydrocarbon scaffold. Its unique structure has made it a valuable building block in drug design, leading to the development of antiviral agents like amantadine and memantine. The functionalization of the adamantane core, particularly at its tertiary bridgehead positions, is a key strategy for modulating the pharmacological properties of adamantane-based compounds.

Electrophilic substitution reactions on the adamantane skeleton preferentially occur at the tertiary carbons (bridgehead positions) due to the higher stability of the resulting tertiary carbocation intermediates. In adamantane-1-carboxylic acid, the C-3, C-5, and C-7 positions are the tertiary bridgeheads available for substitution. The carboxylic acid group at C-1 is an electron-withdrawing group, which deactivates the adamantane cage towards electrophilic attack. However, under sufficiently strong electrophilic conditions, substitution at the distal C-3 position is achievable.

The Reaction: Electrophilic Iodination

The direct iodination of adamantane-1-carboxylic acid to yield 3-iodo-adamantane-1-carboxylic acid is an electrophilic substitution reaction. The reaction involves the attack of an electrophilic iodine species on the C-H bond at a tertiary position of the adamantane nucleus.

Proposed Reaction Mechanism

The generally accepted mechanism for the electrophilic iodination of a saturated hydrocarbon like adamantane involves the formation of a carbocation intermediate.

Experimental Protocols

While a specific, peer-reviewed protocol for the direct iodination of adamantane-1-carboxylic acid is not extensively documented, a reliable procedure can be extrapolated from established methods for the halogenation of adamantane derivatives and general electrophilic iodination techniques. The following protocol is a proposed method based on these principles.

Synthesis of Adamantane-1-carboxylic acid (Starting Material)

Adamantane-1-carboxylic acid can be synthesized via the Koch-Haaf reaction from adamantane.

Reaction:

Experimental Workflow:

Electrophilic Iodination of Adamantane-1-carboxylic acid

This proposed method utilizes iodine activated by a silver salt, a common and effective system for electrophilic iodination.

Reaction:

Detailed Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add adamantane-1-carboxylic acid (1.0 eq).

-

Solvent and Reagents: Add concentrated sulfuric acid as the solvent. The mixture is stirred until the starting material is completely dissolved. Subsequently, add iodine (I₂, 1.1 eq) and silver sulfate (Ag₂SO₄, 1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (see Table 1) and stirred for a designated period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product can be further purified by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reaction Parameters for the Iodination of Adamantane-1-carboxylic acid

| Parameter | Value |

| Reactants | |

| Adamantane-1-carboxylic acid | 1.0 eq |

| Iodine (I₂) | 1.1 eq |

| Silver Sulfate (Ag₂SO₄) | 1.1 eq |

| Solvent | Concentrated H₂SO₄ |

| Temperature | 40-60 °C |

| Reaction Time | 12-24 hours |

| Yield (projected) | 60-75% |

Table 2: Characterization Data for 3-Iodo-adamantane-1-carboxylic acid

| Property | Value |

| Molecular Formula | C₁₁H₁₅IO₂ |

| Molecular Weight | 306.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, expected >150 °C |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals for adamantane protons and a downfield shift for the proton at C-3. |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals for adamantane carbons, with the C-3 signal shifted due to the iodine substituent. |

| Mass Spectrometry (m/z) | [M]+ at 306.01 |

Logical Relationships in Synthesis Planning

The successful synthesis of 3-iodo-adamantane-1-carboxylic acid relies on a logical progression of steps, from starting material selection to final product purification.

An In-depth Technical Guide to Adamantane Cage Structures for Researchers and Drug Development Professionals

Introduction: Adamantane, a unique tricyclic hydrocarbon with the formula C₁₀H₁₆, possesses a rigid, strain-free, and highly symmetrical cage-like structure resembling a subunit of the diamond lattice.[1] This distinct architecture imparts a range of desirable physicochemical properties, including high thermal stability, lipophilicity, and metabolic stability. Consequently, the adamantane scaffold has emerged as a privileged motif in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key characteristics of adamantane cage structures, including their synthesis, physicochemical properties, and applications in drug development, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Characteristics of Adamantane

The remarkable properties of adamantane stem directly from its unique molecular structure. Its high degree of symmetry and rigid framework lead to an unusually high melting point for a hydrocarbon of its molecular weight.[1][2]

Structural and Thermodynamic Properties

The carbon skeleton of adamantane is composed of three fused cyclohexane rings in the chair conformation, resulting in a highly stable, strain-free molecule.[1] X-ray crystallography and electron diffraction studies have precisely determined its molecular geometry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molar Mass | 136.23 g/mol | |

| Melting Point | 270 °C (sublimes) | [1][2] |

| Boiling Point | Sublimes | [1] |

| Density | 1.07 g/cm³ | |

| C-C Bond Length | 1.54 Å | [1] |

| C-H Bond Length | 1.112 Å | [1] |

| Enthalpy of Sublimation (ΔHsub) | 58.58 ± 0.42 kJ/mol | [3] |

| Standard Enthalpy of Formation (ΔHf°) | -132.5 ± 1.3 kJ/mol | [3] |

Solubility

Adamantane's nonpolar nature dictates its solubility profile. It is practically insoluble in water but readily dissolves in nonpolar organic solvents.

| Solvent | Solubility ( g/100g ) |

| Water | Practically Insoluble |

| n-Hexane | Soluble |

| Cyclohexane | Soluble |

| Toluene | Soluble |

| Carbon Tetrachloride | Soluble |

| Ethanol | Sparingly Soluble |

| Acetone | Sparingly Soluble |

Synthesis of Adamantane

The synthesis of the adamantane core has been a subject of interest for decades, with two primary methods being the most established: the Prelog synthesis and the Schleyer synthesis.

Experimental Protocols

The first successful synthesis of adamantane was achieved by Vladimir Prelog. This multi-step synthesis, while historically significant, is often low-yielding.[4][5]

Starting Material: Meerwein's Ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione)

Procedure:

-

Hydrolysis: The starting ester is hydrolyzed using a strong base, such as potassium hydroxide, in an aqueous or alcoholic solution.

-

Decarboxylation: The resulting tetra-acid is thermally decarboxylated to yield bicyclo[3.3.1]nonane-2,6-dione.

-

Wolff-Kishner Reduction: The dione is reduced to the corresponding bicyclic alkane using hydrazine and a strong base (e.g., potassium hydroxide) at elevated temperatures.

-

Isomerization: The bicyclo[3.3.1]nonane is then subjected to an aluminum halide-catalyzed rearrangement to form the adamantane cage. This is the crucial step where the thermodynamically stable adamantane structure is formed.

-

Purification: The final product is purified by sublimation or recrystallization.

A more efficient and widely used method for synthesizing adamantane was developed by Paul von Ragué Schleyer. This method involves the Lewis acid-catalyzed rearrangement of a readily available starting material.[6][7]

Starting Material: Dicyclopentadiene

Procedure:

-

Hydrogenation: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene using a catalyst such as platinum oxide on carbon in a suitable solvent like ethanol. The reaction is typically carried out under hydrogen pressure.

-

Isomerization: The endo-tetrahydrodicyclopentadiene is then treated with a strong Lewis acid, such as aluminum chloride or aluminum bromide, often in a solvent like carbon disulfide or an alkane. The mixture is heated, which induces a complex series of rearrangements that ultimately lead to the formation of adamantane.[6][7]

-

Workup: The reaction is quenched by the slow addition of water or ice, followed by extraction with an organic solvent (e.g., hexane).

-

Purification: The crude adamantane is purified by recrystallization from a suitable solvent (e.g., methanol) or by sublimation.

Characterization of Adamantane and its Derivatives

Standard spectroscopic techniques are employed to confirm the structure and purity of adamantane and its derivatives.

Experimental Protocols

-

Sample Preparation: Dissolve a few milligrams of the adamantane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

-

Expected Spectrum for Adamantane: Due to its high symmetry, the ¹H NMR spectrum of unsubstituted adamantane shows two broad singlets. The peak at approximately δ 1.87 ppm corresponds to the 12 methylene protons (CH₂), and the peak at approximately δ 1.75 ppm corresponds to the 4 methine protons (CH).

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectrum for Adamantane: The IR spectrum of adamantane is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending and scissoring vibrations in the 1450-1350 cm⁻¹ region.

Adamantane in Drug Development

The lipophilic and rigid nature of the adamantane cage makes it an attractive scaffold in drug design. It can be used to anchor pharmacophores, enhance binding to biological targets, and improve the pharmacokinetic properties of a drug, such as increasing its metabolic stability and oral bioavailability.

Adamantane Derivatives as NMDA Receptor Antagonists

A prominent example of adamantane's application in medicine is its use in targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system.[8] Overactivation of NMDA receptors is implicated in various neurological disorders.

Memantine (1-amino-3,5-dimethyladamantane) and Amantadine (1-adamantanamine) are two FDA-approved drugs that act as uncompetitive antagonists of the NMDA receptor.[8] They block the ion channel when it is excessively open, thereby preventing excitotoxicity, while having minimal effect on normal synaptic transmission.

Caption: NMDA Receptor Signaling and Blockade by Adamantane Derivatives.

Antimicrobial Activity of Adamantane Derivatives

Recent research has explored the potential of adamantane derivatives as antimicrobial agents. The lipophilic nature of the adamantane cage is thought to facilitate interaction with and disruption of bacterial cell membranes.

| Compound | Organism | MIC (µg/mL) | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [9] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [9] |

| Adamantane Derivative 9 | S. epidermidis ATCC 12228 | 62.5 | [10][11] |

| Adamantane Derivative 14 | Gram-negative bacteria | 125-1000 | [10] |

| Adamantane Derivative 15 | Gram-positive bacteria | 62.5-1000 | [10] |

| Hydrazide of 1-adamantanecarboxylic acid (19) | Gram-negative bacteria | 125-500 | [10] |

| Cationic Polyheterocyclic Adamantane Derivatives | MRSA, Bacillus subtilis, Enterococcus faecalis | 3.1-12.5 | [12] |

Experimental Workflow: Synthesis and Characterization of an Adamantane Derivative

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel adamantane derivative.

Caption: A generalized workflow for the synthesis and characterization of adamantane derivatives.

Conclusion

The adamantane cage structure, with its inherent stability, rigidity, and lipophilicity, continues to be a valuable building block in the design of new therapeutic agents and advanced materials. A thorough understanding of its physicochemical properties, synthetic routes, and biological interactions is crucial for researchers and drug development professionals seeking to leverage the unique attributes of this remarkable scaffold. The detailed methodologies and quantitative data presented in this guide serve as a foundational resource for the rational design and development of novel adamantane-based compounds.

References

- 1. youtube.com [youtube.com]

- 2. Melting point - Wikipedia [en.wikipedia.org]

- 3. dspace.kpfu.ru [dspace.kpfu.ru]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of 3-Iodoadamantane-1-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Iodoadamantane-1-carboxylic acid and its analogs. Furthermore, the document explores the application of these compounds as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic diseases.

Introduction

Adamantane derivatives are a unique class of rigid, lipophilic molecules that have garnered significant interest in medicinal chemistry. Their three-dimensional structure can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and target binding affinity. This compound and its analogs are versatile building blocks for the development of novel therapeutic agents. Recent studies have highlighted the potential of adamantane-based compounds as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in glucocorticoid metabolism and is a validated target for the treatment of type 2 diabetes and metabolic syndrome.

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process starting from adamantane. The general synthetic workflow involves the initial carboxylation of adamantane, followed by hydroxylation at the 3-position, and subsequent iodination.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid

This procedure is adapted from established methods of adamantane carboxylation.

Materials:

-

Adamantane

-

96% Sulfuric acid

-

Carbon tetrachloride

-

98% Formic acid

-

t-Butyl alcohol

-

Chloroform

-

Anhydrous sodium sulfate

-

12N Hydrochloric acid

-

Acetone

-

Methanol

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 96% sulfuric acid, carbon tetrachloride, and adamantane is prepared and cooled in an ice bath.

-

A solution of t-butyl alcohol in 98-100% formic acid is added dropwise while maintaining the temperature between 17-25°C.

-

The reaction mixture is stirred for an additional hour after the addition is complete.

-

The mixture is then poured into ice water and extracted with chloroform.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude product is purified by recrystallization from a mixture of methanol and water to yield 1-adamantanecarboxylic acid.

| Reactant | Moles | Yield (%) | Melting Point (°C) |

| Adamantane | 0.100 | 67-72 | 173-174 |

Protocol 2: Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid

This two-step protocol involves the bromination of 1-adamantanecarboxylic acid followed by hydrolysis.

Part A: Bromination

-

Materials: 1-Adamantanecarboxylic acid, Bromine.

-

Procedure: 1-Adamantanecarboxylic acid is treated with an excess of bromine. The reaction is typically carried out in the absence of a solvent and may require heating to initiate the reaction. The progress of the reaction can be monitored by the disappearance of the bromine color. After completion, the excess bromine is removed under reduced pressure to yield crude 3-bromoadamantane-1-carboxylic acid.

Part B: Hydrolysis

-

Materials: 3-Bromoadamantane-1-carboxylic acid, aqueous sodium hydroxide, hydrochloric acid.

-

Procedure: The crude 3-bromoadamantane-1-carboxylic acid is hydrolyzed by refluxing with an aqueous solution of a base, such as sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 3-hydroxyadamantane-1-carboxylic acid.

| Starting Material | Intermediate | Final Product | Overall Yield (%) | Melting Point (°C) |

| 1-Adamantanecarboxylic Acid | 3-Bromoadamantane-1-carboxylic Acid | 3-Hydroxyadamantane-1-carboxylic acid | ~76.5 | 203-207[1] |

Protocol 3: Proposed Synthesis of this compound

This proposed protocol is based on a modified Finkelstein reaction, proceeding through a tosylate intermediate.

Part A: Tosylation of 3-Hydroxyadamantane-1-carboxylic acid

-

Materials: 3-Hydroxyadamantane-1-carboxylic acid, p-toluenesulfonyl chloride, pyridine, dichloromethane.

-

Procedure: 3-Hydroxyadamantane-1-carboxylic acid is dissolved in a mixture of pyridine and dichloromethane. The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with dilute hydrochloric acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tosylated product.

Part B: Iodination (Finkelstein Reaction)

-

Materials: 3-(Tosyloxy)adamantane-1-carboxylic acid, sodium iodide, acetone.

-

Procedure: The tosylated intermediate is dissolved in acetone, and an excess of sodium iodide is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, dried over anhydrous sodium sulfate, and concentrated to give this compound. The product can be further purified by recrystallization or chromatography.

| Starting Material | Final Product | Expected Yield (%) |

| 3-Hydroxyadamantane-1-carboxylic acid | This compound | Moderate to high |

Synthesis of Analogs

Protocol 4: Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids

This protocol describes the synthesis of azole-substituted adamantane carboxylic acids.

Materials:

-

1-Adamantanecarboxylic acid

-

Appropriate azole (e.g., 1H-1,2,4-triazole, 1H-tetrazole)

-

98% Concentrated sulfuric acid

Procedure:

-

10 mmol of the desired azole and 10 mmol of 1-adamantanecarboxylic acid are dissolved in 10 mL of 98% concentrated sulfuric acid in a screw-cap vial.

-

The mixture is cooled to 0°C in an ice bath.

-

The reaction is stirred at this temperature and monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford the 3-(azol-1-yl)-1-adamantanecarboxylic acid derivative.

| Azole | Product | Yield (%) | Melting Point (°C) |

| 1H-Tetrazole | 3-(Tetrazol-1-yl)-adamantane-1-carboxylic acid | 81 | 195-197[2] |

| 3-Methyl-1,2,4-triazole | 3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid | 65 | 179-180[2] |

Application: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Adamantane carboxylic acid derivatives have been identified as potent inhibitors of 11β-HSD1. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid hormone.[2][3] Overexpression or increased activity of 11β-HSD1 in metabolic tissues like the liver and adipose tissue leads to elevated local cortisol levels, which can contribute to insulin resistance, hyperglycemia, and other features of metabolic syndrome.[3] Therefore, inhibiting 11β-HSD1 is a promising therapeutic strategy for type 2 diabetes and obesity.[3][4]

Signaling Pathway: Role of 11β-HSD1 in Glucocorticoid Metabolism and Therapeutic Intervention

Caption: Inhibition of 11β-HSD1 by adamantane derivatives.

The diagram illustrates how 11β-HSD1 converts inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor to elicit metabolic effects. Adamantane-based inhibitors, such as derivatives of this compound, block the activity of 11β-HSD1, leading to reduced intracellular cortisol levels and amelioration of the metabolic consequences.

Conclusion

The synthetic protocols provided herein offer a clear pathway for the preparation of this compound and its analogs. These compounds serve as valuable scaffolds for the design and synthesis of novel therapeutic agents. The identification of 11β-HSD1 as a key target for adamantane carboxylic acid derivatives opens up promising avenues for the development of new treatments for type 2 diabetes and other metabolic disorders. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and selectivity as 11β-HSD1 inhibitors.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Amide Coupling Protocols for 3-Iodoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoadamantane-1-carboxylic acid is a key building block in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane core provides a unique scaffold for introducing lipophilic bulk, while the iodo-substituent offers a versatile handle for further functionalization through cross-coupling reactions. The synthesis of amide derivatives from this carboxylic acid is a critical step in the development of novel therapeutics and advanced materials. However, the steric hindrance of the adamantane cage can pose challenges for standard amide coupling reactions, often requiring optimized protocols to achieve high yields.

These application notes provide a summary of effective amide coupling protocols for this compound, offering a comparative overview of common methods and detailed experimental procedures.

Challenges in Amide Coupling of this compound

The primary challenge in the amide coupling of this compound lies in the steric bulk of the adamantane scaffold. This hindrance can slow down the rate of reaction at the carbonyl carbon, leading to incomplete conversions and lower yields with some standard coupling reagents. Therefore, the choice of coupling reagent, base, solvent, and reaction conditions is crucial for a successful synthesis.

Overview of Recommended Coupling Protocols

Several amide coupling strategies can be successfully employed for this compound. The choice of a specific protocol may depend on the scale of the reaction, the electronic and steric properties of the amine coupling partner, and the desired purity of the final product. The following table summarizes key protocols that have been adapted for this sterically hindered substrate.

| Coupling Protocol | Coupling Reagents | Base | Solvent | Typical Reaction Time | Typical Yield | Key Advantages |

| Protocol 1 | HATU | DIEA or Et3N | DMF or DCM | 2 - 12 h | 80-95% | High efficiency for hindered substrates, low epimerization.[1] |

| Protocol 2 | EDC, HOBt | DIEA or NMM | DMF or DCM | 12 - 24 h | 70-90% | Cost-effective, water-soluble byproducts for easy removal.[2][3] |

| Protocol 3 | Oxalyl Chloride, then Amine | Pyridine or Et3N | DCM or THF | 2 - 6 h | 85-98% | Highly reactive intermediate, excellent for unreactive amines.[1] |

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for coupling sterically hindered carboxylic acids like this compound.[1]

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent) and the desired amine (1.0-1.2 equivalents).

-

Dissolve the starting materials in anhydrous DMF or DCM.

-

Add HATU (1.1 - 1.5 equivalents) to the solution.

-

Slowly add DIEA or Et3N (2.0 - 3.0 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a cost-effective and widely used method. The byproducts are water-soluble, which simplifies the workup procedure.[2][3]

Materials:

-

This compound

-

Amine (1.0 - 1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 - 1.5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound (1 equivalent), HOBt (1.2 - 1.5 equivalents), and the amine (1.0 - 1.2 equivalents) in anhydrous DMF or DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 - 1.5 equivalents) to the reaction mixture.

-

Slowly add DIEA or NMM (2.0 - 3.0 equivalents) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated aqueous NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography.

Protocol 3: Acid Chloride-Based Amide Coupling

This two-step protocol is particularly useful for unreactive or sterically hindered amines, as the intermediate acid chloride is highly reactive.[1][4]

Materials:

-

This compound

-

Oxalyl chloride or Thionyl chloride (1.5 - 2.0 equivalents)

-

Catalytic amount of DMF (1-2 drops)

-

Amine (1.0 - 1.5 equivalents)

-

Pyridine or Triethylamine (Et3N) (2.0 - 3.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: Formation of the Acid Chloride

-

To a solution of this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride (1.5 - 2.0 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure to obtain the crude 3-Iodoadamantane-1-carbonyl chloride.

Step 2: Amide Formation

-

Dissolve the crude acid chloride in fresh anhydrous DCM or THF under an inert atmosphere.

-

In a separate flask, dissolve the amine (1.0 - 1.5 equivalents) and pyridine or Et3N (2.0 - 3.0 equivalents) in the same solvent.

-

Slowly add the amine solution to the acid chloride solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water, 1N HCl, and saturated aqueous NaHCO3 solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amide by recrystallization or column chromatography.

Visualizations

Caption: General experimental workflow for amide coupling.

Caption: Decision tree for selecting an amide coupling protocol.

References

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. [Synthesis of virostatically acting N[adamantyl-(1)]-carbonic acid amides] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Esterification of 3-Iodoadamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of 3-iodoadamantane-1-carboxylic acid, a key process for the synthesis of novel adamantane derivatives for potential therapeutic applications. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry. Esterification of the carboxylic acid group allows for the modulation of physicochemical properties such as solubility, stability, and bioavailability, which are critical in drug design and development.

Adamantane derivatives have a rich history in pharmacology, with established antiviral and antibacterial properties.[1] The introduction of an iodine atom at the 3-position of the adamantane cage offers a site for further functionalization or can be leveraged for its steric and electronic effects, potentially leading to compounds with novel biological activities. The ester derivatives of this compound are of significant interest for screening in various therapeutic areas, including but not limited to virology, oncology, and metabolic diseases. The lipophilic nature imparted by the adamantane core can enhance the ability of these compounds to cross cellular membranes and interact with intracellular targets.[1]

Potential Applications in Drug Discovery

The esterification of this compound generates derivatives that can be evaluated for a wide range of biological activities. Given the known therapeutic profiles of other adamantane-containing molecules, these new esters are promising candidates for:

-

Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, have been used as antiviral drugs. The esters of this compound could be screened for activity against various viruses.

-

Enzyme Inhibitors: The rigid adamantane scaffold can serve as a pharmacophore that fits into the active sites of specific enzymes. For instance, adamantane carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), which is a target for the treatment of obesity and diabetes.[2]

-

Antibacterial Agents: The lipophilic character of adamantane can contribute to the disruption of bacterial cell membranes, leading to antibacterial effects.[1]

-

Central Nervous System (CNS) Agents: The lipophilicity of these compounds may also facilitate their entry into the central nervous system, making them candidates for neurological disorders.

The following sections provide a generalized protocol for the Fischer esterification of this compound, along with a workflow diagram and a hypothetical signaling pathway to illustrate the potential mechanism of action of these compounds in a drug discovery context.

Experimental Protocols: Fischer Esterification

This protocol describes a general method for the synthesis of esters from this compound and various alcohols using an acid catalyst. The Fischer esterification is a classic and reliable method for this transformation.[3][4]

Materials and Equipment

-

This compound

-

Alcohol (e.g., methanol, ethanol, propanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Round-bottom flask

-

Reflux condenser[5]

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column, distillation apparatus)

General Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Addition of Alcohol: Add the desired alcohol (5-10 eq). The alcohol can also serve as the solvent.[3]

-

Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.3 eq) dropwise to the stirring solution.

-